![molecular formula C25H24N2O4 B3014466 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide CAS No. 941894-18-4](/img/structure/B3014466.png)

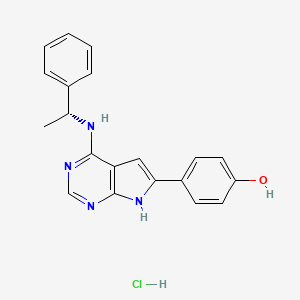

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been explored for its potential in medicinal chemistry due to its structural similarity to other bioactive molecules. It exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes , which are targets for treating conditions like Alzheimer’s disease and inflammation, respectively.

Pharmacology

In pharmacology, derivatives of this compound have been synthesized and studied for their biological activities. Some derivatives have shown inhibitory effects on certain enzymes, suggesting potential therapeutic applications . The compound’s ability to interact with various enzymes could make it a valuable scaffold for developing new drugs.

Biochemistry

Biochemically, the compound’s interactions with proteins and enzymes are of interest. Its inhibitory properties could be harnessed to study enzyme mechanisms or to create inhibitors for research purposes . Understanding these interactions at a molecular level can provide insights into the design of more effective enzyme inhibitors.

Materials Science

In materials science, the compound’s structural features, such as the benzodioxin moiety, could be utilized in the design of organic light-emitting diodes (OLEDs). Compounds with similar structures have been used to tailor molecular designs for non-doped blue OLEDs , indicating potential applications in electronic and photonic materials.

Environmental Science

The compound’s derivatives could be relevant in environmental science, particularly in the development of sensors or probes for detecting environmental pollutants. The benzodioxin core is structurally similar to dioxins, which are environmental pollutants, and could potentially be used to create binding sites for sensor molecules .

Synthetic Chemistry

In synthetic chemistry, the compound serves as a key intermediate in the synthesis of more complex molecules. Its synthesis involves steps like alkylation, azidation, and rearrangement, which are fundamental reactions in organic synthesis. This makes it a valuable compound for teaching and research in synthetic methodologies .

Mécanisme D'action

Target of Action

Similar compounds with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group have been found to inhibit vegfr1 , suggesting that this compound may also target similar receptors or enzymes.

Mode of Action

It’s known that the nucleophilic attack of nitrogen atom of 2,3-dihydro-1,4-benzodioxin-6-amine on electrophilic sulfur atom of benzenesulfonyl chloride in aqueous na2co3 at ph 10 under stirring at room temperature afforded water-soluble sodium salts of sulfonamide .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the vegf-induced huvec cell migration , indicating its potential anti-angiogenic activity.

Result of Action

Similar compounds have been found to inhibit vegfr1 with ic50 values of 25 and 19 μM, respectively . This suggests that this compound may also have inhibitory effects on certain cellular processes.

Propriétés

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,3-diphenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c28-24(25(29)27-20-11-12-22-23(17-20)31-16-15-30-22)26-14-13-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,21H,13-16H2,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXYDGPQEVDCPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)

![1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B3014385.png)

![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3014386.png)

![1-[(3As,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B3014391.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3014395.png)

![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3014400.png)

![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B3014405.png)